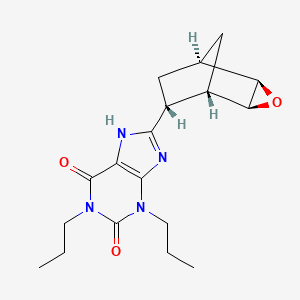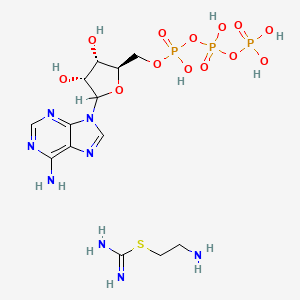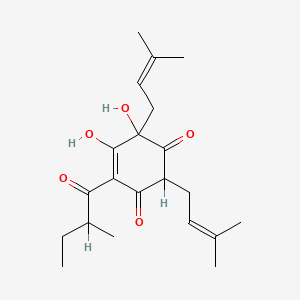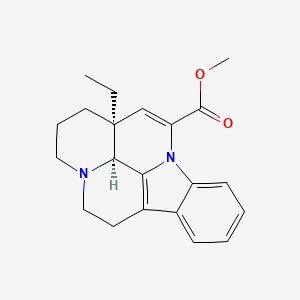
Apovincamine
Übersicht
Beschreibung
Apovincamine is an indole alkaloid isolated from the Malaysian Alstonia pneumatophora (Apocynaceae). It shows anti-melanogenesis activity . It has a molecular weight of 336.43 and a molecular formula of C21H24N2O2 .
Synthesis Analysis
The total synthesis of Apovincamine and structurally related compounds became a hot topic in the scientific community between 1985 and 2000 . The semi-synthesis of (+)-vincamine, a compound related to Apovincamine, was achieved using tabersonine as the starting material . The most over-represented strategy towards the synthesis of vincamine and congeners is based on the cyclization between indole C2 position and an iminium salt, to generate the C ring .
Molecular Structure Analysis
Apovincamine has a complex structure with a total of 53 bonds. There are 29 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 2 double bonds, 10 aromatic bonds, and various ring structures . The Apovincamine molecule and its corresponding co-crystal have been characterized by single crystal XRD, FT-IR, UV, TGA/DSG .
Chemical Reactions Analysis
The total synthesis of these compounds involved the formation of the ABCD tetracyclic system, starting from a differently substituted indole, while the E ring is often introduced at the end of the synthesis .
Physical And Chemical Properties Analysis
Apovincamine and its corresponding co-crystal have been synthesized and characterized by single crystal XRD, FT-IR, UV, TGA/DSG . The co-crystal strategy has been applied successfully to Apovincamine. One important parameter, i.e. solubility in water, has also been significantly improved, which proves to be an important factor for bioavailability .
Wirkmechanismus
Target of Action
Apovincamine, a derivative of the vinca alkaloid vincamine , primarily targets tubulin , a protein that forms microtubules. These microtubules are essential components of the cell’s cytoskeleton and play a crucial role in cell division .
Mode of Action
Apovincamine interacts with its primary target, tubulin, by preventing it from forming into microtubules . This interaction inhibits the ability of cells to divide, making Apovincamine a potent anti-mitotic agent .
Biochemical Pathways
The primary biochemical pathway affected by Apovincamine involves the cyclization between the indole C2 position and an iminium salt to generate the C ring . This cyclization could be accessed exploiting a Bischler-Napieralski or a Pictet-Spengler reaction .
Pharmacokinetics
The main route of elimination for Apovincamine, similar to vincamine and its derivatives, is ester cleavage . These compounds show significant differences in metabolic pathways, and their elimination is rapid in the species studied . Detailed information on the adme properties of apovincamine is scarce .
Result of Action
The molecular and cellular effects of Apovincamine’s action primarily involve the inhibition of cell division due to its interaction with tubulin . By preventing the formation of microtubules, Apovincamine disrupts the cell’s cytoskeleton, thereby inhibiting cell division .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Apovincamine. For instance, soil-related factors, animal husbandry, waste management, potable and wastewater, and food safety can all potentially impact the action of Apovincamine . .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-3-21-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(18(15)19(21)22)17(13-21)20(24)25-2/h4-5,7-8,13,19H,3,6,9-12H2,1-2H3/t19-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDNDGXASTWERN-CTNGQTDRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401023598 | |
| Record name | Methyl (3alpha,16alpha)-eburnamenine-14-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401023598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4880-92-6 | |
| Record name | Apovincamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4880-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Apovincamine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004880926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl (3alpha,16alpha)-eburnamenine-14-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401023598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Apovincamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.173 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | APOVINCAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/504R182ZX7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Apovincamine?
A1: Apovincamine acts primarily as a selective inhibitor of phosphodiesterase type 1 (PDE1). [] This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in cells. []
Q2: What are the downstream effects of Apovincamine's PDE1 inhibition?
A2: Inhibiting PDE1 with Apovincamine results in several downstream effects including:
- Vasodilation: Increased cAMP levels relax smooth muscle cells in blood vessels, leading to vasodilation, particularly in the brain. [, ]
- Neuroprotection: Elevated cAMP and cGMP levels contribute to neuroprotective effects by reducing neuronal calcium influx, suppressing inflammatory mediators, and inhibiting apoptosis. [, ]
- Enhanced Neurotransmission: Apovincamine appears to improve cholinergic neurotransmission, potentially contributing to its cognitive-enhancing properties. []
Q3: What is the molecular formula and weight of Apovincamine?
A3: The molecular formula of Apovincamine is C21H24N2O2, and its molecular weight is 336.43 g/mol.
Q4: Are there any notable spectroscopic data available for Apovincamine?
A4: Research articles report the use of 1H-NMR, 13C-NMR, and EI-MS for structural identification of Apovincamine and its derivatives. [] These techniques help confirm the structure and purity of synthesized compounds.
Q5: Does Apovincamine exhibit any catalytic properties?
A5: The provided research papers do not mention any catalytic properties of Apovincamine. Its primary role appears to be pharmacological, focusing on its interactions with biological systems.
Q6: How do structural modifications of Apovincamine influence its activity?
A6: Research highlights the synthesis of various Apovincamine derivatives, including the introduction of functionalized side chains, the formation of phenazine derivatives, and the creation of a δ-lactone bridged derivative. [, , ] Examining the pharmacological activity of these derivatives can provide valuable insights into SAR and guide the development of more potent or selective compounds.
Q7: Are there any specific formulation strategies mentioned to enhance Apovincamine's stability, solubility, or bioavailability?
A7: While research mentions the use of Apovincamine ethyl ester and its salts in medicinal preparations, [] specific formulation strategies to optimize its pharmaceutical properties are not elaborated upon in the provided research papers. Further research exploring different formulations could potentially improve its therapeutic efficacy.
Q8: What evidence exists regarding the efficacy of Apovincamine in cell-based assays or animal models?
A8: Several research papers highlight the effects of Apovincamine in various in vitro and in vivo models:
- Isolated Basilar Arteries: Apovincamine antagonized the contractile effects of high potassium and serotonin on isolated dog basilar arteries, indicating its vasodilatory properties in cerebral blood vessels. []
- Rat Model of Temporal Lobe Epilepsy: Apovincamine showed protective effects against seizures, improved locomotor and cognitive functions, and demonstrated neuroprotective effects in a rat model of epilepsy. []
- Acute Ischemic Stroke: A pilot clinical trial in humans suggested potential benefits of Apovincamine in acute ischemic stroke, showing improved neurological scores and a trend toward reduced poor outcomes. []
Q9: Are there any reported concerns regarding the toxicity or safety profile of Apovincamine?
A9: While a clinical trial reported no significant adverse effects associated with Apovincamine treatment, [] comprehensive data on long-term safety and potential toxicity are not extensively discussed within the provided research.
Q10: What analytical methods are commonly employed for the characterization and quantification of Apovincamine?
A10: Research frequently employs techniques such as high-performance liquid chromatography (HPLC) for the determination of Apovincamine and its related substances in pharmaceutical preparations. [] Additionally, spectroscopic methods like NMR and mass spectrometry are crucial for structural confirmation. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




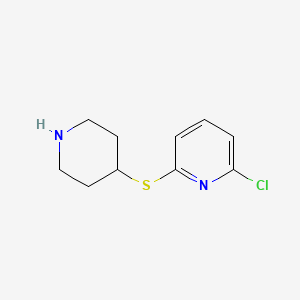
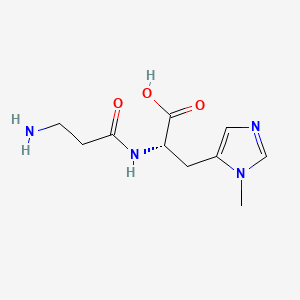

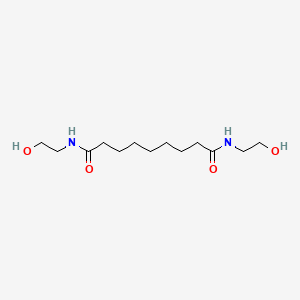

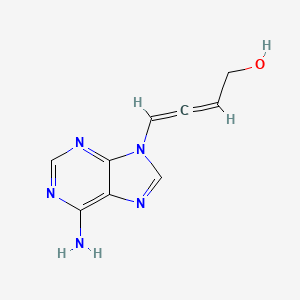
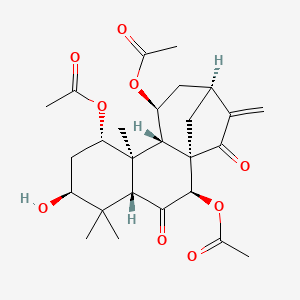


![2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylselaniumyl]butanoate](/img/structure/B1665528.png)
